Product packaging for 2-Amino-4-cyanobutanamide(Cat. No.:)

2-Amino-4-cyanobutanamide

Cat. No.: B13300625
M. Wt: 127.14 g/mol
InChI Key: SRWZDUGJYZNYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-cyanobutanamide is a specialized chemical building block of significant interest in organic and medicinal chemistry research. This compound features a 2-amino-butanamide core structure, a scaffold recognized for its versatility in synthesis. The presence of both a primary amino group and an amide bond makes this scaffold a valuable bifunctional organocatalyst in various asymmetric organic transformations . The terminal nitrile group serves as a key reactive handle, allowing for further chemical modifications, including reduction to an amine or hydrolysis to a carboxylic acid, enabling researchers to diversify the molecular structure efficiently . The primary research applications of this compound are in drug discovery and the synthesis of novel chemical entities. Its structure makes it a potential intermediate for the development of peptidomimetics, where it can be used to create modified peptides with enhanced stability or novel biological properties . The strategic incorporation of nitrile groups is a common tactic in medicinal chemistry to improve metabolic stability and modulate a molecule's physicochemical properties. Researchers can leverage this compound as a solubilizing synthon or a precursor for more complex amino acid derivatives . As a non-natural amino acid derivative, it provides a valuable tool for probing biological systems and designing new functional molecules. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B13300625 2-Amino-4-cyanobutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-4-cyanobutanamide

InChI

InChI=1S/C5H9N3O/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H2,8,9)

InChI Key

SRWZDUGJYZNYAQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)N)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Cyanobutanamide and Its Structural Analogues

Ring-Opening Strategies for 2-Cyanobutanamide Derivatives

One approach to synthesizing cyanobutanamide derivatives involves the strategic ring-opening of heterocyclic precursors. Substituted dihydrofurans, in particular, serve as valuable starting materials for this purpose.

The chemical reactivity of 2-amino-4,5-dihydro-3-furancarbonitriles allows for their transformation into various functionalized acyclic compounds. researchgate.net Mild acidic hydrolysis of related 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles has been shown to result in a ring transformation, leading to the formation of tetrahydro-2-oxofuran-3,4-dicarbonitriles. rsc.org While this specific reaction yields a lactone rather than the target amide, it demonstrates the principle of using hydrolysis to open the dihydrofuran ring. A controlled or modified hydrolytic process, or the use of ammonolysis, could potentially cleave the ring to yield the desired 2-amino-4-cyanobutanamide structure. This pathway leverages the inherent reactivity of the enamine-like functionality within the dihydrofuran ring to achieve a targeted molecular rearrangement.

In modern organic synthesis, there is a significant emphasis on developing environmentally benign methodologies, often involving the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reaction conditions have been successfully applied to a variety of related synthetic transformations, including the Knoevenagel condensation to produce unsaturated cyanoacetamide derivatives and the three-component Strecker reaction for α-aminonitriles. mdpi.comnih.gov For instance, the synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives has been achieved with high yields under microwave irradiation in the absence of a solvent. nih.gov Similarly, the Strecker reaction, which produces the α-amino nitrile core, has been effectively catalyzed by sulfated polyborate under solvent-free conditions at room temperature, achieving excellent yields of up to 99%. mdpi.com These examples highlight a strong precedent for investigating solvent-free conditions for the ring-opening of dihydrofuran precursors, potentially leading to a more sustainable and efficient synthesis of 2-cyanobutanamide derivatives.

The versatility of a synthetic method is determined by its tolerance for a wide range of substrates. A thorough examination of the substrate scope is crucial for establishing the generality of ring-opening strategies. For related synthetic procedures, such as the formation of 2-amino-4,5-dihydrothiophenes, a broad substrate scope has been demonstrated, allowing for the synthesis of a diverse library of compounds under metal-free conditions. nih.gov The exploration of precursor diversity would involve utilizing 2-amino-4,5-dihydro-3-furancarbonitriles with various substituents on the ring. This systematic variation of the starting materials helps to understand the electronic and steric effects on the ring-opening reaction, thereby defining the limitations and potential applications of the methodology for creating a range of structural analogues of this compound.

Exploration of Alternative Synthetic Pathways to the this compound Core

Beyond ring-opening strategies, alternative and often more direct methods are available for constructing the this compound core. These include novel synthetic routes using specific reagents and multi-component reactions that assemble the product from simple starting materials.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net The Strecker reaction, first reported in 1850, is the most prominent MCR for the synthesis of α-aminonitriles. mdpi.commasterorganicchemistry.com This one-pot reaction typically involves an aldehyde or ketone, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netresearchgate.net The reaction proceeds through the formation of an imine, followed by the nucleophilic addition of cyanide. masterorganicchemistry.com

The versatility of the Strecker reaction has been enhanced by the development of various catalysts and reaction conditions. Bismuth(III) nitrate, for example, has been shown to be an inexpensive, non-toxic, and reusable catalyst for the Strecker reaction, affording excellent yields in short reaction times. researchgate.net Similarly, palladium Lewis acid catalysts have been employed for the three-component synthesis of α-aminonitriles at room temperature. organic-chemistry.org The reaction is highly versatile, accommodating a wide range of aldehydes, ketones, and amines. researchgate.net This modularity allows for the synthesis of a diverse library of α-aminonitriles, which are direct precursors to α-amino acids and related structures like this compound.

Table 1: Effect of Different Catalysts on the Three-Component Strecker Reaction Reaction components: Benzaldehyde (1 mmol), Aniline (1 mmol), and TMSCN (1.2 mmol).

EntryCatalyst (mol%)Time (min)Yield (%)
1None3600
2Bi(NO₃)₃ (1)6040
3Bi(NO₃)₃ (2.5)3072
4Bi(NO₃)₃ (5)1588
5Bi(NO₃)₃ (10)1098
6Bi(NO₃)₃ (15)1098
Data sourced from a study on the catalytic effects on the Strecker reaction. researchgate.net

Development of Catalyst-Free and Aqueous Medium Syntheses

The development of synthetic routes that operate in water without the need for a catalyst represents a significant advancement in green chemistry. acs.org Such methods offer numerous advantages, including reduced environmental impact, lower costs, and enhanced safety compared to traditional syntheses that often rely on volatile and toxic organic solvents. acs.org

While specific catalyst-free aqueous syntheses for this compound are not extensively documented, analogous reactions for similar structures provide insight into potential methodologies. For instance, the synthesis of various amides in aqueous or solvent-free conditions has been successfully demonstrated. One approach involves the direct amidation of carboxylic acids, where the reaction equilibrium is shifted towards product formation by removing the water byproduct, often under reduced pressure or with molecular sieves. rsc.org Biocatalytic methods, utilizing enzymes like lipases in low-water systems, have also proven effective for chiral amide synthesis. rsc.org

Another relevant methodology is the multicomponent reaction (MCR). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. These reactions are often amenable to catalyst-free and aqueous conditions. For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through four-component reactions in ethanol (B145695), a relatively benign solvent. scispace.com Similarly, 2-amino-3-cyano-4H-chromenes have been synthesized via a three-component reaction in ethanol at room temperature, sometimes with a mild base catalyst like piperidine. nih.gov While these examples yield cyclic structures, the underlying principles of bringing together amines, nitriles, and other functional groups in a controlled manner are applicable to the synthesis of acyclic structures like this compound.

The table below summarizes key findings from research into catalyst-free and aqueous synthetic methods for structurally related compounds.

Reaction TypeReactantsConditionsKey Findings
Direct AmidationCarboxylic acids, AminesSolvent-free, reduced pressure or molecular sievesEffective for direct amide bond formation by removing water byproduct. rsc.org
Biocatalytic AmidationEsters or Carboxylic acids, AminesLow-water systems with enzymes (e.g., CAL-B)Enables synthesis of chiral amides with high enantiomeric ratios. rsc.org
Four-Component ReactionAcetophenone, Aromatic aldehyde, Malononitrile (B47326), Ammonium (B1175870) acetate (B1210297)Reflux in ethanolYields 2-amino-3-cyanopyridine derivatives. scispace.com
Three-Component ReactionAldehyde, Malononitrile, Phenol (B47542) derivativeEthanol, room temperatureProduces 2-amino-3-cyano-4H-chromenes in a one-pot reaction. nih.gov

Synthetic Strategies for this compound Derivatives and Congeners

The functionalization of this compound and its analogues allows for the creation of a diverse range of molecules with tailored properties. This can be achieved by modifying the butanamide chain or by incorporating the core structure into larger, more complex molecular frameworks.

Tailoring of Butanamide Chain Substitutions

Modifying the butanamide chain of this compound analogues can be approached using strategies adapted from peptide and amino acid chemistry. The side chains of amino acids and peptides are frequently modified to alter their properties or to introduce new functionalities. rsc.org These modifications can be performed either during the synthesis of the main chain or as a post-synthetic modification. peptide.com

Common strategies that could be applied to analogues of this compound include:

Alkylation and Acylation: The primary amine or the amide nitrogen could be functionalized through alkylation or acylation reactions to introduce a variety of substituents.

Amide Bond Formation: If the cyano group were to be hydrolyzed to a carboxylic acid, the resulting side chain could be coupled with various amines to form new amide bonds, effectively extending the side chain. peptide.com

Click Chemistry: For analogues containing suitable functional groups (e.g., an azide (B81097) or an alkyne), "click" chemistry reactions offer a highly efficient and specific way to attach a wide range of substituents.

The synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates provides a concrete example of side-chain modification in a related class of molecules. nih.gov In this one-pot synthesis, a phosphonate (B1237965) group is introduced at the 4-position of the chromene ring system. nih.gov While this is not a direct modification of a butanamide chain, it demonstrates the feasibility of introducing complex functional groups into molecules containing the 2-amino-3-cyano motif.

The following table outlines potential strategies for modifying the butanamide chain of structural analogues.

Modification StrategyTarget Functional GroupPotential Reagents/ConditionsOutcome
N-Alkylation/AcylationAmino groupAlkyl halides, Acid chlorides/anhydridesIntroduction of substituents on the nitrogen atom.
Side-Chain AmidationCarboxylic acid (from nitrile hydrolysis)Amines, Coupling agents (e.g., DCC, HATU)Extension of the side chain with new amide linkages. peptide.com
Phosphonylationα-carbon to the cyano groupDialkylphosphitesIntroduction of a phosphonate moiety. nih.gov

Incorporation into Complex Molecular Architectures and Polycyclic Systems

The this compound scaffold can be envisioned as a building block for the synthesis of more complex molecules, including polycyclic systems. The reactivity of the amino and cyano groups can be harnessed to construct new rings.

A prevalent strategy for building complex heterocyclic systems from simple precursors is the use of multicomponent reactions. As mentioned previously, reactions involving malononitrile (a close structural relative of the cyanobutanamide portion) are widely used to synthesize a variety of heterocyclic compounds. For example, the reaction of aldehydes, malononitrile, and a phenol derivative leads to the formation of 2-amino-3-cyano-4H-chromenes, which are polycyclic systems. nih.gov Similarly, reacting an acetophenone, an aldehyde, malononitrile, and ammonium acetate can yield 2-amino-3-cyanopyridine derivatives. scispace.com

These reactions showcase how a simple molecule containing an active methylene (B1212753) group adjacent to a cyano group can be a key component in the construction of fused ring systems. By analogy, derivatives of this compound could potentially be used in similar condensation reactions to build novel polycyclic architectures. For instance, the reaction of amino alcohols with dialdehydes has been shown to produce bicyclic oxazolidines and other polycyclic structures, demonstrating how simple, linear molecules with multiple functional groups can be used to create complex three-dimensional structures. researchgate.net

The table below summarizes examples of incorporating similar structural motifs into complex and polycyclic systems.

Starting MotifReaction TypeResulting Complex Architecture
MalononitrileThree-component reaction with aldehyde and phenol2-Amino-3-cyano-4H-chromene (a fused heterocyclic system) nih.gov
MalononitrileFour-component reaction with acetophenone, aldehyde, and ammonium acetate2-Amino-3-cyanopyridine (a substituted heterocycle) scispace.com
Amino alcoholCondensation with dialdehydeBicyclic oxazolidines and other polycyclic structures researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Cyanobutanamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-4-cyanobutanamide, ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environment and connectivity of each unique proton and carbon atom.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the protons at each position (C2, C3, and C4), as well as for the amine (-NH₂) and amide (-CONH₂) groups. The methine proton at the chiral center (C2-H) would likely appear as a multiplet due to coupling with the adjacent C3 protons. The C3 and C4 methylene (B1212753) protons would also present as complex multiplets. The chemical shifts of amide NH protons are known to be highly dependent on solvent and concentration, but typically appear downfield.

¹³C NMR Analysis: The carbon NMR spectrum would display five unique signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C1) of the amide is expected to be the most downfield signal. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The remaining aliphatic carbons (C2, C3, C4) would appear at higher field strengths. Studies of various amino acids and amides provide a basis for these expected chemical shift ranges.

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Theoretical and Computational Chemistry Approaches to 2 Amino 4 Cyanobutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are key to predicting chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-electron systems. und.edu It is highly effective for determining the ground-state properties of molecules like 2-Amino-4-cyanobutanamide. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization, where the lowest energy conformation of the molecule is found. und.edunih.gov

From a full geometry optimization, key structural parameters such as bond lengths and angles can be determined. analis.com.my Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Ground State Properties of this compound Calculated via DFT (Note: The following data is illustrative of typical DFT output and not based on published results for this specific molecule.)

PropertyCalculated ValueUnit
Total Energy-418.56Hartrees
HOMO Energy-6.89eV
LUMO Energy-0.95eV
HOMO-LUMO Gap5.94eV
Dipole Moment3.45Debye

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.org This method is an extension of DFT used to calculate the properties of electronic excited states. chemrxiv.orgrsc.org TD-DFT can accurately predict vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to a virtual orbital without a change in molecular geometry. nih.gov

These calculations also provide the oscillator strength for each electronic transition, which indicates the probability of that transition occurring. scielo.org.za By identifying the orbitals involved in these transitions (e.g., n → π* or π → π*), TD-DFT offers a detailed picture of the molecule's photophysical behavior. analis.com.my The choice of functional is critical for obtaining accurate results, with range-separated functionals like CAM-B3LYP or ωB97X-D often recommended for systems that may exhibit charge-transfer excited states. nih.gov

Computational methods are invaluable for predicting and interpreting the spectra of molecules, which serve as their fingerprints.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. scielo.org.zadergipark.org.tr By calculating the magnetic shielding for each nucleus (e.g., ¹H and ¹³C) in the optimized structure of this compound, its theoretical NMR spectrum can be generated. These predicted shifts are crucial for assigning signals in experimental spectra. researchgate.net

IR Spectroscopy: The infrared (IR) spectrum is determined by the molecule's vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. dergipark.org.tr Each calculated frequency can be assigned to a specific molecular motion (e.g., C≡N stretch, N-H bend, C=O stretch) with the aid of Potential Energy Distribution (PED) analysis. scielo.org.za These theoretical spectra are powerful tools for identifying functional groups within the molecule.

UV-Vis Spectroscopy: The electronic transitions calculated using TD-DFT, as described in section 4.1.2, directly correlate to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. scielo.org.za The calculated wavelength of maximum absorption (λmax) and oscillator strengths can be compared with experimental UV-Vis data to confirm the electronic structure. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: This table illustrates typical computational spectroscopy results and is not based on published data for this specific molecule.)

SpectroscopyParameterPredicted ValueAssignment/Transition
¹³C NMR Chemical Shift (δ)174.2 ppmC=O (Amide)
Chemical Shift (δ)118.5 ppmC≡N (Nitrile)
Chemical Shift (δ)55.3 ppmα-Carbon
IR Wavenumber (ν)2255 cm⁻¹C≡N Stretch
Wavenumber (ν)1690 cm⁻¹C=O Stretch
Wavenumber (ν)3450, 3340 cm⁻¹N-H Stretch
UV-Vis λmax215 nmn → π*

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time. arxiv.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the movements of its atoms over nanoseconds or longer. mdpi.com This allows for the identification of stable conformers and the energy barriers between them.

MD is also essential for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can analyze the formation and dynamics of hydrogen bonds between the amide and amino groups and the surrounding solvent molecules. borenv.net These simulations provide insight into solvation effects and how the molecule behaves in a realistic environment. Ab initio MD (AIMD), which calculates forces from electronic structure theory on the fly, can be used to model chemical reactions and proton transfer events with high accuracy, albeit for shorter timescales. und.eduuregina.ca

Computational Design and Optimization of Novel this compound-Derived Materials

Computational chemistry enables the rational design of new molecules with enhanced or specific properties. mdpi.com Starting with the core structure of this compound, derivatives can be designed in silico by adding or modifying functional groups. rsc.org For example, one could computationally screen a library of derivatives to find candidates with tailored electronic properties, such as a smaller HOMO-LUMO gap for increased reactivity or specific light absorption characteristics for use as a fluorescent probe. rsc.orgmdpi.com

This design process involves performing high-throughput DFT calculations to predict the properties of many candidate molecules. mdpi.com Properties like heat of formation, detonation performance, and impact sensitivity can be predicted for energetic materials, or photophysical properties can be tuned for optical materials. rsc.orgmdpi.com This computational pre-screening significantly reduces the experimental effort required by identifying the most promising candidates for synthesis and testing. nih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Understanding how a molecule reacts is crucial for controlling chemical processes. Computational chemistry can provide detailed mechanistic insights by mapping the potential energy surface of a reaction. researchgate.net For this compound, one could investigate its hydrolysis, cyclization, or participation in peptide bond formation.

This analysis involves identifying all relevant intermediates and, crucially, the transition state (TS) structures that connect them. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction pathway can be determined. rsc.org Comparing the energy barriers of different possible pathways can reveal the most likely reaction mechanism. researchgate.net This knowledge is fundamental for optimizing reaction conditions and predicting the products of chemical transformations.

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Cyanobutanamide

Transformations Involving the Primary Amine Moiety

The primary amine at the C2 position is a nucleophilic center and a Brønsted base, making it susceptible to a variety of common transformations for amines.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding N-acyl derivatives. lumenlearning.comjove.com This reaction is often used as a protecting strategy or to introduce new functional moieties. The acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. jove.com To achieve chemoselectivity and avoid reactions at other potentially reactive sites under certain conditions, specific coupling agents and reaction conditions can be employed. rsc.orgrsc.orgresearchgate.net

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled alternative for synthesizing N-alkylated derivatives.

Reaction with Nitrous Acid: As a primary aliphatic amine, its reaction with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) is expected to form a highly unstable alkyldiazonium salt. lumenlearning.comchemistrysteps.com This intermediate would rapidly decompose, losing nitrogen gas (N₂) to generate a carbocation at the C2 position. libretexts.orglibretexts.org This carbocation can then undergo various subsequent reactions, including attack by water to form the α-hydroxy derivative (2-hydroxy-4-cyanobutanamide), elimination to form an unsaturated compound, or reaction with other nucleophiles present in the medium, leading to a mixture of products. lumenlearning.comlibretexts.org

Table 1: Representative Reactions of the Primary Amine Group

Reaction TypeReagent(s)Product ClassGeneral Mechanism
N-AcylationAcid Chloride (R-COCl) or Anhydride ((R-CO)₂O)N-Acyl-2-amino-4-cyanobutanamideNucleophilic Acyl Substitution
N-AlkylationAlkyl Halide (R-X)N-Alkyl and N,N-Dialkyl derivativesNucleophilic Substitution
DiazotizationNitrous Acid (HNO₂)α-Hydroxy acid amide, alkenes, etc.Formation of unstable diazonium salt, followed by Sₙ1/E1

Reactions at the Cyano Group, including Hydrolysis, Reductions, and Cycloadditions

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Mild hydrolysis can convert the nitrile to a primary amide, yielding 2-aminoglutaramide. More vigorous conditions will lead to the complete hydrolysis of the nitrile to a carboxylic acid, forming 2-amino-4-carboxamidobutanoic acid. rsc.org If both the nitrile and the amide group are hydrolyzed, the product would be glutamic acid. Enzymatic hydrolysis, using nitrilases, offers a mild and often stereoselective alternative for converting nitriles to carboxylic acids. cuni.cz

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This transformation would yield 2,5-diaminopentanamide, a diamino acid derivative.

Cycloadditions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazole rings, a reaction often catalyzed by metal salts like copper or zinc. scispace.com This reaction provides a direct route to heterocyclic derivatives. Nitrile ylides, generated in situ, can also undergo [3+2] cycloaddition with various dipolarophiles. beilstein-journals.org

Table 2: Representative Reactions of the Cyano Group

Reaction TypeReagent(s)Product Class
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid or Primary Amide
ReductionLiAlH₄ or H₂/Catalyst (Pd, Pt, Ni)Primary Amine (1,4-diamino derivative)
[3+2] CycloadditionSodium Azide (B81097) (NaN₃), CatalystTetrazole derivative

Reactivity of the Amide Linkage, such as Amidations and Hydrolyses

The primary amide is the least reactive of the three functional groups, generally requiring more forceful conditions to react compared to the amine or nitrile.

Hydrolysis: The amide bond can be cleaved through hydrolysis under strong acidic or basic conditions with heating. arkat-usa.org This reaction breaks the carbon-nitrogen bond, yielding a carboxylic acid and ammonia (B1221849) (or an ammonium salt under acidic conditions). arkat-usa.org In the context of 2-Amino-4-cyanobutanamide, hydrolysis of the amide group would produce 2-amino-4-cyanobutanoic acid. The reaction mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide (B78521) (base-promoted) on the amide carbonyl carbon.

Amidations (Transamidation): While less common for primary amides, it is theoretically possible to exchange the -NH₂ group with another amine (transamidation), though such reactions are typically inefficient and not synthetically preferred.

Table 3: Representative Reactions of the Amide Linkage

Reaction TypeReagent(s)Product ClassGeneral Mechanism
HydrolysisH₃O⁺ or OH⁻, heatα-Amino-γ-cyanocarboxylic acidNucleophilic Acyl Substitution

Intramolecular Cyclization and Rearrangement Pathways

The presence of three proximal functional groups allows for various intramolecular reactions, leading to the formation of heterocyclic structures.

Lactam Formation: One of the most probable cyclization pathways involves the intramolecular attack of the primary amine (C2) onto the carbonyl carbon of the amide. This is generally unfavorable for forming a four-membered ring. However, if the cyano group is first hydrolyzed to a carboxylic acid, the primary amine can then attack the new carboxyl group to form a stable five-membered lactam, a derivative of pyroglutamic acid.

Cyclization Involving the Nitrile: The primary amine can potentially attack the electrophilic carbon of the nitrile group. This intramolecular addition would lead to the formation of a five-membered cyclic amidine. Such cyclizations are known to occur in related α-aminonitriles, sometimes under basic conditions, to form various heterocyclic systems. acs.org Research on the ring-opening of 2-amino-4,5-dihydro-3-furancarbonitriles can yield 2-cyanobutanamide derivatives, which can then undergo further cyclization. researchgate.netresearchgate.net For example, treatment of related 2-acylamino-4,5-dihydro-3-furancarbonitriles with sodium iodide can lead to 2-oxo-3-pyrrolidinecarbonitriles. researchgate.net

Table 4: Potential Intramolecular Cyclization Pathways

Reacting GroupsConditionsPotential Product
Amine (C2) and NitrileBase or HeatCyclic Amidine (e.g., 3-amino-2-imino-pyrrolidine)
Amine (C2) and Carboxyl (from nitrile hydrolysis)HeatLactam (e.g., 4-amino-5-oxopyrrolidine-2-carboxamide)

Functionalization and Derivatization Reactions

The various reactions described in the preceding sections allow for the extensive functionalization of this compound, transforming it into a range of useful derivatives.

By selectively manipulating the three functional groups, a library of compounds can be generated. For example, protection of the amine group (e.g., via acylation), followed by reduction of the nitrile, and subsequent deprotection would yield 2,5-diaminopentanamide. Hydrolysis of both the nitrile and amide functionalities leads directly to glutamic acid. Patents have disclosed derivatives such as 4-(benzhydrylideneamino)-4-cyanobutanamide, where the primary amine is converted to an imine, indicating its utility as a scaffold. google.comgoogle.comgoogle.com The synthesis of 2-cyanobutanamide derivatives can also be achieved through the ring-opening of precursors like 2-amino-4,5-dihydro-3-furancarbonitriles. researchgate.netresearchgate.net

Table 5: Summary of Potential Derivatives

Derivative ClassKey Transformation
N-Acyl DerivativesAcylation of the primary amine
1,4-Diamino DerivativesReduction of the nitrile group
α-Amino Dicarboxylic AcidsHydrolysis of nitrile and amide groups
LactamsHydrolysis of nitrile followed by intramolecular cyclization
Tetrazoles[3+2] Cycloaddition on the nitrile group

Catalytic Activation and Stereoselective Transformations

The chiral center at the C2 position makes stereoselectivity a critical aspect of the compound's reactivity.

Asymmetric Catalysis: Many of the transformations can be conducted using chiral catalysts to favor the formation of one enantiomer or diastereomer over another. For instance, the alkylation of the α-position in related α-amino nitriles has been achieved with high enantioselectivity using rhodium catalysts. scispace.comnih.gov Similarly, primary amino amides themselves can act as organocatalysts in various asymmetric reactions, such as aldol (B89426) and Strecker reactions, by forming chiral enamines and activating substrates through hydrogen bonding. mdpi.com

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations under mild conditions. Enzymes like lipases could be used for the stereoselective acylation of the amine, while nitrilases or amidases could potentially hydrolyze the nitrile or amide groups with high enantioselectivity. cuni.cz Patents describe processes for producing L-α-amino acids from racemic α-aminonitrile compounds using microorganisms with nitrile-hydrolyzing activity, highlighting the potential for stereoselective biotransformations in systems containing both amino and nitrile functionalities. googleapis.com The asymmetric Strecker reaction, which produces α-aminonitriles, can be influenced by chiral catalysts or even the chirality of the solid-state crystal lattice, demonstrating the diverse strategies available for controlling stereochemistry in this class of compounds. rsc.org

Advanced Applications of 2 Amino 4 Cyanobutanamide in Contemporary Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Synthesis

The utility of 2-Amino-4-cyanobutanamide as a versatile building block stems from the orthogonal reactivity of its functional groups. α-Amino acids and their derivatives are well-established as powerful starting materials in organic synthesis due to their inherent chirality and the presence of multiple reactive sites. acs.orgresearchgate.net The primary amine at the α-position can readily participate in nucleophilic additions, amide bond formations, and the construction of nitrogen-containing heterocycles. amerigoscientific.compurkh.com

Simultaneously, the terminal nitrile group is a highly valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing numerous pathways for molecular elaboration. The amide moiety further enhances the compound's utility, offering another site for chemical modification or influencing the stereochemical outcome of reactions at adjacent centers. This trifunctional nature allows for a stepwise and controlled synthesis, enabling the construction of intricate molecular frameworks from a relatively simple and chiral starting material. The demand for such chiral intermediates is consistently high in the pharmaceutical industry to improve the efficacy of new drug candidates. nih.govnih.gov

Precursor for Diverse Heterocyclic Systems

Heterocyclic compounds are cornerstones of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound's structure is pre-disposed to serve as a precursor for a variety of heterocyclic rings through intramolecular or intermolecular cyclization strategies.

Synthesis of Furan-Containing Architectures

Furan rings are common motifs in biologically active compounds. firsthope.co.in The synthesis of substituted furans can be achieved from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis or from α-haloketones and β-dicarbonyl compounds in the Feist-Benary synthesis. firsthope.co.inwikipedia.org While direct conversion is not typical, this compound can be envisioned as a precursor to the necessary acyclic starting materials. For instance, chemical manipulation of the amide and nitrile groups could potentially lead to a 1,4-dicarbonyl intermediate, which could then undergo acid-catalyzed cyclization to form a substituted furan. wikipedia.org Other modern methods for furan synthesis involve metal-catalyzed cycloisomerization reactions of substrates like allenones or diols, highlighting the diverse strategies available to form this ring system from functionalized acyclic precursors. researchgate.netorganic-chemistry.org

Formation of Pyrrolidine Rings

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. whiterose.ac.uk A common strategy for synthesizing pyrrolidines is the cyclization of acyclic precursors. nih.gov this compound is a suitable starting point for such a transformation. A hypothetical, yet chemically sound, route would involve the selective reduction of the nitrile group to a primary amine. This would generate a 1,4-diamino compound, which could then undergo intramolecular cyclization to form a substituted pyrrolidine ring. The synthesis of pyrrolidines from acyclic compounds is a valuable method as it allows for the introduction of various functional groups during the ring-forming process. nih.govresearchgate.net

Derivations into Pyrimidine Scaffolds

Pyrimidine derivatives are of significant interest due to their wide range of biological activities. sciencepublishinggroup.com The synthesis of aminopyrimidine scaffolds often involves the condensation of a compound containing an amine and a nitrile (aminonitrile) or the reaction of 1,3-dicarbonyl compounds with guanidine. nih.govnanobioletters.com Enaminonitriles, in particular, are key intermediates for synthesizing a variety of heterocyclic systems, including pyrimidines. nih.govresearchgate.net Through chemical modification, this compound can be converted into a β-amino nitrile or a related precursor. This intermediate could then undergo cyclocondensation with guanidine or a similar reagent to construct the 2-aminopyrimidine core, a foundational structure in many kinase inhibitors and other therapeutic agents. nih.gov

Construction of Thiazole-Based Compounds

The thiazole ring is another critical heterocycle in drug discovery. nih.gov The most classic and widely used method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comwikipedia.org To utilize this compound for this purpose, it would first need to be converted into one of these two key reactants. For example, the amide functionality could be converted to a thioamide using a thionating agent like Lawesson's reagent. The resulting α-amino thioamide derivative could then be reacted with an appropriate α-haloketone to yield a 2-aminothiazole derivative. cutm.ac.innih.govrsc.org This multi-step approach demonstrates how the inherent functionality of the starting material can be leveraged to access complex heterocyclic systems. organic-chemistry.org

Intermediate in Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Chiral amino acids are invaluable starting materials in the total synthesis of natural products and pharmaceuticals, often referred to as the "chiral pool". buchler-gmbh.com They provide a readily available source of stereochemically defined centers, which is crucial for biological activity. aurumpharmatech.comenamine.net Symmetric amino acid derivatives, for instance, are used as intermediates for natural products and to create peptides with modified structures. rsc.orgresearchgate.net

This compound, as a non-proteinogenic amino acid derivative, fits into this paradigm as a specialized chiral building block. nih.govnih.gov Its unique combination of functional groups allows it to serve as a key intermediate for complex targets where standard amino acids would require extensive functional group manipulation. For example, in the synthesis of a complex alkaloid or a macrocyclic peptide, the cyano group could be carried through several synthetic steps before being transformed at a late stage into an amine for a key cyclization or into a carboxylic acid for coupling reactions. The application of amino acids and their derivatives in the structural modification of natural products is a common strategy to enhance biological activity. nih.gov

Contribution to Green Chemistry Principles in Synthetic Methodologies

The application of this compound and structurally related compounds in organic synthesis is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com The methodologies involving cyano-amide scaffolds contribute to green chemistry primarily through high atom economy, the use of environmentally benign solvents and catalysts, and the development of energy-efficient reaction conditions.

One of the core tenets of green chemistry is waste prevention , positing that it is better to prevent waste than to treat it after it has been created. yale.edu This is followed closely by the principle of Atom Economy , which seeks to maximize the incorporation of all materials used in a process into the final product. acs.orgjocpr.com Synthetic methods with high atom economy are inherently more efficient and generate less waste. nih.gov

Multicomponent reactions (MCRs) are a prime example of atom-economical processes and are frequently used for the synthesis of complex molecules containing the 2-amino-3-cyano motif, such as 2-amino-3-cyano-4H-pyrans and chromenes. researchgate.netmdpi.com These reactions, where multiple reactants combine in a single step to form the product, inherently minimize waste by incorporating most or all of the atoms from the starting materials into the final structure. jocpr.com

For instance, the three-component synthesis of 2-amino-3-cyano-4H-chromene derivatives from an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative demonstrates excellent atom economy. researchgate.net This approach avoids the need for protecting groups and multiple intermediate isolation steps, which are common sources of waste in traditional linear syntheses. acs.org

The following table compares a generalized traditional multi-step synthesis with a one-pot multicomponent reaction to illustrate the green chemistry benefits.

MetricTraditional Linear SynthesisOne-Pot Multicomponent Reaction (MCR)Green Advantage of MCR
Number of Steps 2-4 steps (e.g., Knoevenagel, Michael, Cyclization)1 stepReduced reaction time, energy, and materials.
Atom Economy Lower; generation of stoichiometric byproducts.High; most reactant atoms are in the product. wordpress.comMinimization of chemical waste. nih.gov
Solvent/Reagent Use Multiple solvents, reagents, and purification steps.Often requires only one solvent and a catalyst.Lower environmental footprint and cost.
Waste Generation (E-Factor) High (5-100 kg of waste per kg of product). nih.govLowAligns with waste prevention principles. msu.edu

This is an interactive data table. You can sort and filter the data by clicking on the headers.

Another significant contribution is the adoption of safer solvents and auxiliaries . yale.edu Many modern synthetic protocols for cyano-containing heterocyclic compounds utilize environmentally friendly solvents like water or ethanol (B145695), or are conducted under solvent-free conditions. researchgate.netresearchgate.netresearchgate.net For example, the synthesis of 2-amino-4H-chromenes has been successfully achieved in aqueous media, which is non-toxic, inexpensive, and safe. researchgate.net The use of recyclable catalysts, such as basic ionic liquids or magnetically recoverable nanocatalysts, further enhances the green credentials of these methodologies by reducing catalyst waste and avoiding hazardous materials. researchgate.netresearchgate.net

The table below summarizes various green catalytic systems used in the synthesis of related 2-amino-3-cyano scaffolds.

Catalyst SystemSolventConditionsKey AdvantagesYield (%)
Choline Acetate (B1210297) [Choline][Ac]Solvent-freeRoom TempBiodegradable ionic liquid, simple work-up. researchgate.netGood to Excellent
Nano silica-bonded DBUWaterN/ARecyclable nano-catalyst, environmentally friendly. researchgate.netHigh
DibutylamineEthanolN/AOrganocatalyst, no chromatography needed. nih.gov85-96
Basic Ionic LiquidsSolvent-freeN/AReusable, non-toxic, high efficiency. researchgate.netHigh

This is an interactive data table. You can sort and filter the data by clicking on the headers.

Finally, the principle of designing for energy efficiency is addressed by developing syntheses that can be conducted at ambient temperature and pressure. acs.org Many of the reported MCRs for preparing 2-amino-3-cyano-4H-chromenes proceed efficiently at room temperature, significantly lowering the energy requirements and environmental impact of the synthesis. researchgate.net Furthermore, the field of biocatalysis offers a powerful tool for creating chiral amines and amino acids under exceptionally mild and stereoselective conditions, representing an advanced frontier in green chemical synthesis. nih.govnih.gov The use of enzymes can eliminate the need for protecting groups and harsh reagents, aligning perfectly with green chemistry ideals. acs.orgsemanticscholar.org Mechano-biocatalytic techniques, which combine mechanical energy with enzymatic processes, are also emerging as a rapid and sustainable synthetic strategy. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 4 Cyanobutanamide

Development of Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of 2-amino-4-cyanobutanamide and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. acs.orgchemmethod.comnews-medical.net Current research into the synthesis of related γ-amino acids often involves multi-step procedures. researchgate.netresearchgate.net For instance, one established method involves the addition of carboxylic acid dianions to bromoacetonitrile (B46782) to form γ-cyanoacids, which are then hydrogenated to yield γ-amino acids. researchgate.netresearchgate.net Another approach utilizes the rearrangement of α-cyanocyclopropanone hydrates. acs.org

Future protocols will aim to improve upon these foundations by focusing on:

Catalytic Routes: Developing novel catalytic systems to replace stoichiometric reagents, thereby reducing waste. acs.org This includes exploring enzymatic processes that can offer high specificity and operate under mild conditions, potentially avoiding the need for protecting groups. acs.org

Renewable Feedstocks: Investigating pathways that utilize renewable starting materials to decrease reliance on petrochemical sources. acs.org

Waste Reduction: Designing syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org Methods like direct C-H bond functionalization and cyanation are emerging as powerful tools for creating valuable molecules in a single step, representing a sustainable avenue for producing complex nitrile-containing compounds. mdpi.comnih.govchemrxiv.org

Microwave-assisted organic synthesis is another green technique that has proven effective for creating α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives through Knoevenagel condensation, offering benefits like reduced reaction times and higher yields. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry are set to revolutionize the synthesis of molecules like this compound. nih.govunimib.it Continuous-flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved yields, enhanced safety, and the potential for seamless scale-up. unimib.itresearchgate.net

Key areas of development include:

Automated Peptide Synthesis: Platforms for automated flow-based peptide synthesis have demonstrated the ability to dramatically reduce the time required for amide bond formation. scispace.com This technology could be adapted for the efficient incorporation of this compound into peptide chains, facilitating the rapid generation of novel peptides with unique properties. scispace.comuni-bonn.de

Solid-Phase Methodologies: Combining solid-phase synthesis principles with flow chemistry can streamline the production of amino acid amides. nih.gov This approach allows for the use of solid-supported reagents and scavengers, simplifying purification processes.

Enhanced Efficiency: Flow chemistry can overcome challenges seen in batch reactions, such as exothermic events that can lead to reagent degradation and lower yields. unimib.it This precise control is crucial when handling reactive functional groups like nitriles.

ParameterConventional Batch SynthesisFlow Chemistry Synthesis
Reaction Time Minutes to hours per step scispace.comSeconds to minutes per step scispace.com
Process Control Limited control over exotherms unimib.itPrecise temperature & pressure control unimib.it
Scalability Often requires re-optimizationMore straightforward scale-up unimib.it
Safety Higher risk with hazardous reagentsImproved safety and handling scispace.com

Advanced Computational Predictions for Novel Reactivity and Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental work. semanticscholar.orgsciforum.net For this compound, DFT can provide deep insights into its electronic structure, reactivity, and potential interactions. nih.govchemrxiv.org

Future computational research will likely focus on:

Reactivity Mapping: DFT calculations can model the reactivity of the nitrile and amide groups, predicting how the molecule will behave in different chemical environments. nih.govnih.gov For example, studies can predict the susceptibility of the nitrile carbon to nucleophilic attack, a key reaction in its functionalization. nih.gov

Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of both its synthesis and subsequent transformations. chemrxiv.orgfrontiersin.org This can help in optimizing reaction conditions and designing more efficient catalytic systems.

Property Prediction: Calculating molecular descriptors to predict properties relevant to materials science and chemical biology. omicsonline.orgomicsonline.org This includes parameters like HOMO-LUMO energy gaps, dipole moments, and potential for intermolecular interactions such as hydrogen bonding. semanticscholar.orgmdpi.com

Computational analysis has been used to study the thermostability of enzymes like amidase, which metabolizes amides, by examining amino acid composition. omicsonline.orgomicsonline.org Similar approaches could predict the stability and function of peptides incorporating this compound.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT) Calculating electronic structure and energy profiles. semanticscholar.orgnih.govPredicting reaction sites, transition states, and kinetic barriers. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulating the molecule's movement and interactions over time. mdpi.comUnderstanding conformational flexibility and interactions with biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the molecule within a larger system (e.g., an enzyme active site).Modeling interactions and catalytic mechanisms in a biological context.

Exploration of this compound in Materials Science Research

The nitrile functional group is known to impart unique properties to polymers, such as increased polarity and higher glass transition temperatures (Tg). lu.selu.se This makes this compound a promising monomer or functional additive for creating advanced materials.

Emerging research avenues include:

High-Performance Polymers: Incorporating this compound into polymer backbones (e.g., polyamides, polymethacrylates) to enhance thermal stability and solvent resistance. researchgate.netresearchgate.net Lignin-inspired nitrile-containing monomers have been used to create bio-based polymers with exceptionally high Tg values. lu.seresearchgate.net

Functional Hydrogels: The strong ability of cyano groups to immobilize metal ions like Ag+ makes them valuable for creating materials with specific functionalities. acs.org Water-soluble, cyano-containing polymers can be used as additives to prepare hydrogels for applications such as antimicrobial materials. acs.org

Cyanocarbons and Electroactive Materials: Organic compounds with multiple nitrile groups, known as cyanocarbons, are a subject of interest. wikipedia.org The introduction of the cyano group can influence the electronic properties of materials, opening possibilities for developing novel electroactive polymers. researchgate.netgoogle.com

Polymer TypePotential Role of this compoundResulting Property Enhancement
Polyamides As a diamine or diacid precursor (after modification)Increased thermal stability, modified mechanical properties. researchgate.net
Polymethacrylates As a functional monomerHigher glass transition temperature (Tg), enhanced polarity. lu.seresearchgate.net
Hydrogels As a cross-linker or functional additiveMetal-ion chelation, controlled release, antimicrobial activity. acs.org

Multidisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

As a non-proteinogenic amino acid (NPAA), this compound is a valuable building block for chemical biology. mdpi.comnih.gov NPAAs are used to create peptides and proteins with novel functions, improved stability, and unique structural properties. nih.govcore.ac.uk

Future interdisciplinary research will explore:

Enzyme Inhibition and Probes: The nitrile group can act as a "warhead" in covalent inhibitors, reacting with cysteine or serine residues in enzyme active sites. nih.gov This makes this compound a candidate for designing specific enzyme inhibitors or activity-based probes.

Bioorthogonal Chemistry: The nitrile group can potentially be used as a bioorthogonal handle for "click chemistry" reactions, allowing for the specific labeling and tracking of biomolecules in living systems. nih.gov

Fluorescent Probes: While the intrinsic fluorescence of this compound is not established, it can serve as a scaffold for creating fluorescent amino acid probes to study cellular processes. researchgate.net For example, fluorescently labeled asparagine and glutamine have been synthesized and used to monitor cellular uptake and localization. researchgate.net

Modulating Peptide Structure: The incorporation of NPAAs like γ-amino acids can induce specific secondary structures (e.g., β-sheets) in peptides, which is crucial for tuning their biological activity and pharmacokinetic properties. nih.govcore.ac.uk As a γ-cyano-α-amino acid derivative, this compound could be used to engineer peptides with defined conformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-4-cyanobutanamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with a nucleophilic substitution or condensation reaction using precursors like cyanoacetamide and halogenated intermediates. Optimize reaction parameters (e.g., pH, temperature, solvent polarity) based on analogous butanamide syntheses. Use SciFinder or Reaxys to verify known pathways and compare yields . Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography. Cross-reference analytical data (e.g., melting points, NMR) with literature to confirm purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and functional groups. Use IR spectroscopy to identify amine (-NH2_2) and nitrile (-CN) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, compare experimental optical rotation or circular dichroism (CD) with reported data .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Adopt GHS hazard guidelines for similar amines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/particulates. Store in airtight containers at room temperature, away from moisture. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in this compound synthesis?

  • Methodology : Design experiments varying solvents (e.g., DMF vs. THF) and catalysts (e.g., chiral auxiliaries) to study enantiomeric excess. Analyze products via chiral HPLC or X-ray crystallography. Use computational tools (e.g., DFT) to model transition states and predict steric/electronic effects. Compare results with structurally related compounds like 4-chloro-2-aminobutanoic acid derivatives .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology : Perform batch-to-batch reproducibility tests under controlled conditions. Use advanced NMR techniques (e.g., 1H^1H-15N^{15}N HMBC) to confirm nitrile-amine interactions. Validate purity via elemental analysis and DSC (differential scanning calorimetry). Cross-check with independent synthetic routes (e.g., enzymatic catalysis) to isolate confounding variables .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodology : Apply density functional theory (DFT) to model reaction pathways, focusing on nitrile group electrophilicity and amine nucleophilicity. Validate predictions with kinetic studies (e.g., Arrhenius plots). Use PubChem or EPA DSSTox databases to compare reactivity with analogs like 4-amino-2-chlorophenyl acetamide .

Q. How can researchers design a robust experimental framework to study the compound’s metabolic stability?

  • Methodology : Use in vitro assays (e.g., liver microsomes) to assess cytochrome P450-mediated degradation. Quantify metabolites via LC-MS/MS and compare degradation rates with structurally similar compounds. Incorporate negative controls (e.g., CYP inhibitors) to validate enzyme-specific pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.